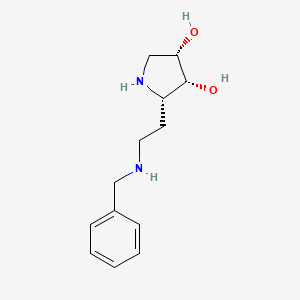

(2S,3R,4S)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol

Description

Absolute Configuration Determination

The absolute configuration of (2S,3R,4S)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol is defined by the stereocenters at positions 2, 3, and 4 of the pyrrolidine ring. X-ray crystallography has been pivotal in resolving its three-dimensional arrangement. For example, studies on analogous pyrrolidine derivatives, such as (3S,4S)-pyrrolidine-3,4-diol hydrochloride, reveal that the S and R designations correlate with specific spatial orientations of hydroxyl groups and substituents. In the target compound, the 2S configuration arises from the benzylaminoethyl side chain’s orientation, while the 3R and 4S configurations are determined by the axial and equatorial positions of the hydroxyl groups.

The benzylaminoethyl substituent introduces steric and electronic effects that influence the molecule’s overall chirality. Nuclear magnetic resonance (NMR) spectroscopy, particularly $$^{1}\text{H}$$-$$^{13}\text{C}$$ heteronuclear coupling constants, has confirmed these assignments. For instance, the coupling between the C2 proton and adjacent carbons distinguishes the 2S configuration from its enantiomer.

Role of the Benzylaminoethyl Side Chain

The benzylaminoethyl group at position 2 introduces a secondary amine functionality that participates in intramolecular hydrogen bonding with the C3 and C4 hydroxyl groups. This interaction stabilizes specific conformations and enhances the compound’s rigidity. Comparative studies with simpler pyrrolidine-3,4-diol derivatives, such as (3S,4S)-4-methylpyrrolidin-3-ol hydrochloride, demonstrate that the absence of this side chain reduces conformational stability.

Properties

CAS No. |

653570-90-2 |

|---|---|

Molecular Formula |

C13H20N2O2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(2S,3R,4S)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol |

InChI |

InChI=1S/C13H20N2O2/c16-12-9-15-11(13(12)17)6-7-14-8-10-4-2-1-3-5-10/h1-5,11-17H,6-9H2/t11-,12-,13+/m0/s1 |

InChI Key |

ZNIOAVFONLBYAN-RWMBFGLXSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H](N1)CCNCC2=CC=CC=C2)O)O |

Canonical SMILES |

C1C(C(C(N1)CCNCC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Biological Activity

(2S,3R,4S)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol is a compound of significant interest in medicinal chemistry due to its inhibitory effects on various glycosidases. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzylamino group and hydroxyl functionalities at the 3 and 4 positions. Its stereochemistry plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N2O2 |

| Molecular Weight | 235.30 g/mol |

| CAS Number | Not specified |

| Configuration | (2S,3R,4S) |

Glycosidase Inhibition

Research indicates that this compound exhibits competitive inhibition against various glycosidases. Notably:

- Alpha-Mannosidase : The compound acts as a competitive inhibitor with an inhibition constant ranging from 102 µM to lower values depending on the specific enzyme source .

- Beta-Glucosidase : It has demonstrated inhibition with values between 13-40 µM .

The efficacy of this compound is influenced by its stereochemical configuration, with the (2S,3R,4S) form showing less potency compared to its (2R,3R,4S) counterpart .

Structure-Activity Relationship (SAR)

The presence of the benzylamino group significantly enhances the inhibitory activity of the compound. Variations in substituents on the pyrrolidine ring can lead to different inhibitory profiles against glycosidases. For instance:

- Compounds with larger or more hydrophobic substituents tend to exhibit improved binding affinities.

- The configuration at positions 2, 3, and 4 is critical for maintaining activity against specific glycosidases .

Study on Alpha-Mannosidase Inhibition

A study conducted by Carmona et al. focused on the synthesis and evaluation of various pyrrolidine derivatives for their glycosidase inhibitory activities. The findings revealed that:

- The (2S,3R,4S)-configuration provided moderate inhibition against alpha-mannosidases.

- Structural modifications led to enhanced selectivity and potency against different glycosidases .

Neuropharmacological Potential

While primarily studied for its glycosidase inhibition, there are indications that similar compounds may exhibit neuropharmacological effects. For example:

Comparison with Similar Compounds

(2R,3R,4S)-2-[(Benzylamino)methyl]pyrrolidine-3,4-diol

- Configuration : (2R,3R,4S) stereoisomer.

- Key differences: The aminomethyl substituent at C2 instead of an aminoethyl group.

- Activity: Superior α-mannosidase inhibition (Kᵢ = 7.4 µM for jack bean enzyme) due to optimal stereochemical alignment with the enzyme’s active site .

- Selectivity: Highly selective for α-mannosidases over other glycosidases .

BCX4430 [(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol]

(2S,3R,4S)-2-[2-[(4-Phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g)

NeuroProtec [(2S,3R,4S)-2-((S)-1-hydroxyethyl)pyrrolidine-3,4-diol]

(3S,4S)-1-Benzylpyrrolidine-3,4-diol

Tabulated Comparison of Key Compounds

Critical Insights

- Stereochemistry dictates activity: The (2R,3R,4S) configuration in aminomethyl derivatives maximizes α-mannosidase inhibition, whereas (2S,3R,4S) derivatives show broader but weaker activity .

- Substituent effects : Bulky aromatic groups (e.g., biphenyl in 12g) enhance binding to diverse glycosidases, while hydroxymethyl or hydroxyethyl groups enable applications beyond enzymology (e.g., antivirals, neuroprotection) .

- Synthetic challenges : Protective strategies (e.g., tert-butoxycarbonyl, isopropylidene) are essential for maintaining stereochemical integrity during synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the benzylaminoethyl group in (2S,3R,4S)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol?

- Methodological Answer : The benzylaminoethyl group is typically introduced via reductive amination. For example, carbaldehyde intermediates (e.g., compound 823 in ) are reacted with benzylamine derivatives under hydrogenation conditions. Deprotection of intermediates like 9 or 10 (see ) using trifluoroacetic acid (TFA) and subsequent purification via Dowex 50WX8 ion-exchange chromatography yields the final product. Yields range from 18% to 90%, depending on the linker length and protecting groups .

Q. How can researchers confirm the stereochemical configuration of the compound?

- Methodological Answer : Stereochemistry is validated using nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and nuclear Overhauser effects (NOEs). X-ray crystallography of intermediates, such as benzyl-protected derivatives (e.g., (3S,4S)-1-benzylpyrrolidine-3,4-diol in ), provides definitive confirmation. Hydrogenolysis of benzyl groups (as in ) preserves stereochemistry, ensuring the final product retains the (2S,3R,4S) configuration .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assigns proton and carbon environments, confirming regiochemistry and purity.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, amine).

- Chromatography (HPLC/TLC) : Assesses purity post-synthesis (e.g., reports 59–95% purity for analogs).

Data must align with theoretical predictions for all techniques .

Advanced Research Questions

Q. What are the key considerations in designing analogs to enhance α-mannosidase inhibitory activity?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that inhibitory potency depends on:

- Linker Length : Tetramethylene or benzene-1,4-dimethylene linkers improve activity compared to shorter chains ().

- Stereochemistry : (2S,3R,4S) configuration is critical for binding to the enzyme’s active site.

- Substituents : Bulky aryl groups (e.g., 4-trifluoromethylbiphenyl in ) enhance hydrophobic interactions.

Assays should compare IC values against recombinant α-mannosidase isoforms under standardized conditions .

Q. How can researchers address low yields in the deprotection step during synthesis?

- Methodological Answer : Low yields during deprotection (e.g., TFA-mediated cleavage of isopropylidene groups) may arise from incomplete reaction or side-product formation. Strategies include:

- Optimizing Reaction Time/Temperature : Extending stirring time at 20°C () or mild heating.

- Alternative Deprotection Agents : Testing HCl/dioxane or Amberlyst-15 resin.

- Purification Adjustments : Using gradient elution in column chromatography (Dowex 50WX8) to separate polar byproducts .

Q. How to resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies in activity (e.g., anticancer vs. glycosidase inhibition) may stem from:

- Assay Conditions : Differences in pH, temperature, or enzyme isoforms (e.g., lysosomal vs. cytoplasmic α-mannosidase).

- Structural Variants : Modifications in the pyrrolidine core or substituents (e.g., vs. 8).

- Cell Line Specificity : Anticancer activity in was tested on primary cells and Bcl-2-independent lines, which may not correlate with glycosidase-focused studies.

Cross-validation using orthogonal assays (e.g., enzymatic inhibition + cell viability) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.